molecular formula C5H11KO B1262228 Potassium 2-methylbutan-2-olate CAS No. 41233-93-6

Potassium 2-methylbutan-2-olate

Cat. No. B1262228
CAS RN: 41233-93-6
M. Wt: 126.24 g/mol
InChI Key: ZRLVQFQTCMUIRM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related potassium salts involves reactions with dibromo derivatives in moderate conditions, leading to the formation of high-molecular-weight co- and terpolyesters containing various ester residues and tetramethylene groups. These reactions utilize binary or ternary mixtures of potassium salts with dibromo compounds such as 1,4-dibromobutane to obtain copolyesters with random structures (Djonlagic et al., 1990).

Molecular Structure Analysis

The molecular structure of potassium 2-methylbutan-2-olate derivatives has been studied through various techniques, including NMR spectroscopy. These studies provide insights into the sequence distribution and structural confirmation of the synthesized copolyesters, confirming the expected structures from experimental procedures and indicating an irreversible esterification route without significant transesterification reactions (Sepulchre et al., 1990).

Chemical Reactions and Properties

The reactivity of potassium salts in chemical reactions, such as the alkylation of isobutane by butene, has been explored under subcritical and supercritical conditions. These studies show the influence of potassium on catalytic activity and selectivity, demonstrating the role of potassium salts in enhancing or inhibiting specific reaction pathways and the formation of desired products (Gayraud et al., 2000).

Physical Properties Analysis

The physical properties of related potassium salt compounds, including their glass-forming abilities and phase transitions, have been investigated to understand their behavior under different environmental conditions. Techniques such as differential scanning calorimetry (DSC) and novel methods like MARBLES have been utilized to determine the glass transition temperatures of compounds like 3-methylbutane-1,2,3-tricarboxylic acid, providing valuable data for atmospheric science applications (Dette et al., 2014).

Chemical Properties Analysis

The chemical properties of potassium 2-methylbutan-2-olate and related compounds, particularly in the context of catalysis for environmental applications such as CO2 conversion into cyclic carbonates, reveal the efficiency and potential of these compounds in sustainable chemistry. The structure and activity relationships highlight the importance of molecular design and the stabilizing effects of ligands on the catalytic performance of these compounds (Guo et al., 2020).

Scientific Research Applications

Application 1: Synthesis of Benzimidazoles

  • Summary of the Application : Potassium 2-methylbutan-2-olate is used in an improved copper-catalyzed cyclization for an efficient synthesis of benzimidazoles from o-bromoarylamine and nitriles . This methodology enables the efficient synthesis of various substituted benzimidazole derivatives and offers an environmentally friendly alternative to conventional methods .
  • Methods of Application : The cyclization of 2-bromoaniline with thiazole-4-carbonitrile and potassium-2-methylbutan-2-olate in tert-amyl alcohol in the presence of CuI at 120 .
  • Results or Outcomes : The optimal conditions yielded exceptional products of up to 98%, demonstrating the broad applicability of this synthetic strategy in generating a wide range of valuable imidazole derivatives . Notably, this synthetic approach was successfully applied to the synthesis of bendazol and thiabendazole, yielding 82% and 78%, respectively, on a 100 gram scale .

Application 2: Generation of Superbase

  • Summary of the Application : Potassium tert-pentyloxide is a strong, hindered base used in combination with lithium diisopropyl amide to generate a superbase for the selective metallation of the aralkyl system at the 6-position of protected estradiols .

Safety And Hazards

Potassium 2-methylbutan-2-olate is classified as dangerous. It is very toxic to aquatic life and may cause long-lasting harmful effects .

properties

IUPAC Name

potassium;2-methylbutan-2-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11O.K/c1-4-5(2,3)6;/h4H2,1-3H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRLVQFQTCMUIRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11KO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0068288
Record name Potassium 2-methylbutan-2-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0068288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium 2-methylbutan-2-olate

CAS RN

41233-93-6
Record name 2-Butanol, 2-methyl-, potassium salt (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041233936
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butanol, 2-methyl-, potassium salt (1:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Potassium 2-methylbutan-2-olate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium 2-methylbutan-2-olate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
Z Guan, JC Namyslo, MHH Drafz… - Beilstein Journal of …, 2014 - beilstein-journals.org
… Then 1.2 mL of a 2 M solution of potassium 2-methylbutan-2-olate in THF was added dropwise within 30 minutes. The reaction mixture was then evaporated to dryness and extracted …
Number of citations: 17 www.beilstein-journals.org
M Liu, M Nieger, A Schmidt - Chemical communications, 2015 - pubs.rsc.org
… The carbene tautomers were also trapped starting from the salts 11a,b in a one-step reaction (methods B and C): deprotonation of 11a,b with potassium 2-methylbutan-2-olate in THF in …
Number of citations: 39 pubs.rsc.org
AK Shiryaev, RS Belen´ kaya, VA Shiryaev… - Russian Chemical …, 2015 - Springer
… of the second patent7 used the reaction sequence involving con densation of acetonitrile with ethyl adamantane 1 carb oxylate on treatment with potassium 2 methylbutan 2 olate and …
Number of citations: 1 link.springer.com
Z Guan, M Gjikaj, A Schmidt - Zeitschrift für Naturforschung B, 2015 - degruyter.com
… Then, 0.3 mL of a 2-m solution of potassium 2-methylbutan-2-olate in THF was added dropwise. The reaction mixture was stirred overnight at room temperature. Yellow solids formed …
Number of citations: 3 www.degruyter.com
N Pidlypnyi, S Wolf, M Liu, K Rissanen, M Nieger… - Tetrahedron, 2014 - Elsevier
… Under an inert atmosphere deprotonation of a freshly dried sample of 29 (130 C, vacuum) with potassium 2-methylbutan-2-olate in anhydrous THF resulted in the formation of an …
Number of citations: 27 www.sciencedirect.com
SJ Park, F Ahmad, RJ Bahde, A Philp, J Kim, T Huang… - Plos one, 2021 - journals.plos.org
… : A solution of commercially available potassium 2-methylbutan-2-olate (12.78 ml, 21.73 mmol, … followed by a second addition of potassium 2-methylbutan-2-olate (12.78 ml, 21.73 mmol, …
Number of citations: 3 journals.plos.org
M Liu - 2017 - core.ac.uk
… Method A: The triazolium salts were deprotonated with potassium 2-methylbutan-2olate at 0 C in anhydrous THF. Afterwards, elemental sulfur was added and stirred at 100 C for 3 h. …
Number of citations: 4 core.ac.uk
S Karlsson, J Lindberg… - Organic Process Research …, 2013 - ACS Publications
… Compound 8 (305 g, 98% w/w, 0.99 mol) was suspended in dry THF (1 L), and a solution of potassium 2-methylbutan-2-olate (1.7 M in THF, 12 mL, 20 mmol) was added within 1 min. …
Number of citations: 17 pubs.acs.org
K Sigfridsson, T Andreasson, BM Fihn, M Kearns… - International Journal of …, 2021 - Elsevier
… Sodium or potassium 2-methylbutan-2-olate was added and the mixture was stirred at room temperature for 6 days. The mixture was concentrated to dryness, slurried in acetonitrile and …
Number of citations: 1 www.sciencedirect.com
Y Jiang, H Berke - … Complexes in Inorganic Chemistry, Biochemistry and …, 2014 - Springer
In this chapter the application of transition metal nitrosyl complexes in homogeneous catalysis has been reviewed. Particular attention was paid to the function of nitrosyl as: (1) a π-…
Number of citations: 9 link.springer.com

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